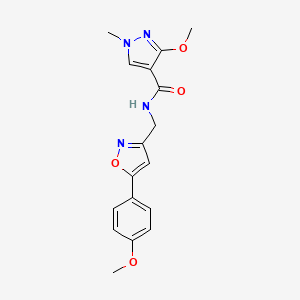

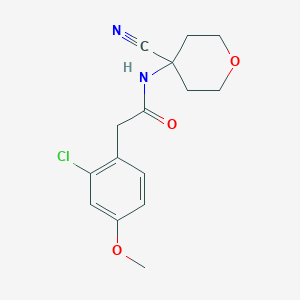

![molecular formula C20H13F3N4O2S3 B3004837 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1021264-04-9](/img/structure/B3004837.png)

2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide" is a complex molecule that may be related to various heterocyclic compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as thiazolo[4,5-d]pyrimidin and phenyl acetamides are common in the realm of medicinal chemistry, often associated with drug development, including anticancer drugs and ligands for receptors like the Peripheral Benzodiazepine Receptor (PBR) .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions, starting with the formation of key intermediates such as thioxo-dihydropyrimidinones or arylhydrazone derivatives . These intermediates can then undergo further chemical transformations, including cyclization and substitution reactions, to yield complex structures like triazolopyrimidines and thiazolopyrimidines. The synthesis process is often guided by the desired biological activity, with modifications to the core structure aimed at enhancing selectivity and potency .

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of multiple heterocyclic rings, which can significantly influence their chemical behavior and interaction with biological targets. For instance, the crystal structure of a related thiazolopyrimidine derivative was determined using Single Crystal X-Ray Diffraction (SCXRD), revealing insights into the stereochemistry and conformation of the molecule . Such structural information is crucial for understanding the compound's potential interactions with biological receptors and enzymes.

Chemical Reactions Analysis

Compounds like the one are likely to undergo various chemical reactions, including redox reactions, cyclizations, and condensations. For example, the reduction of arylhydrazone derivatives of thiazolopyrimidine can lead to the formation of diastereomers, as observed in the reduction reaction using vanadium(V) oxide and sodium borohydride . The reactivity of these compounds can be exploited to synthesize novel derivatives with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of functional groups like acetamides, thioxo groups, and aryl substituents can affect properties such as solubility, melting point, and stability. These properties are important for the compound's behavior in biological systems and can impact its pharmacokinetics and pharmacodynamics. The substituents at various positions on the core structure can be varied to optimize these properties for better therapeutic efficacy and reduced toxicity .

Propiedades

IUPAC Name |

2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F3N4O2S3/c21-20(22,23)12-8-4-5-9-13(12)24-14(28)10-31-18-25-16-15(17(29)26-18)32-19(30)27(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,24,28)(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHLUBSTFMDSQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F3N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

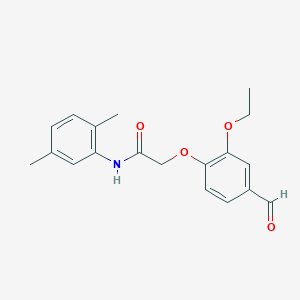

![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3004755.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B3004764.png)

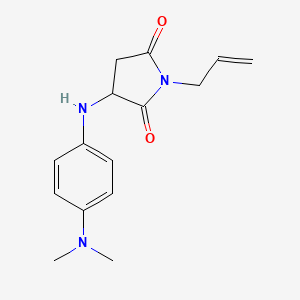

![4-(2-chlorophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3004771.png)

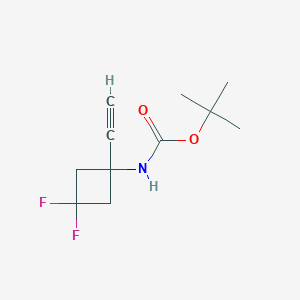

![2,2-dimethyl-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B3004775.png)

![N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3004776.png)